Methyl 3,5-dimethylpiperazine-1-carboxylate
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Overview
Description
Methyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethylpiperazine-1-carboxylate typically involves the reaction of 3,5-dimethylpiperazine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Methyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dimethylpiperazine-1-carboxylate
- Methyl 3,4-dimethylpiperazine-1-carboxylate
- Methyl 3,5-diethylpiperazine-1-carboxylate
Uniqueness
Methyl 3,5-dimethylpiperazine-1-carboxylate is unique due to the specific positioning of the methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3,5-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-6-4-10(8(11)12-3)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
ZPGKYSAUSIBVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC |
Origin of Product |
United States |
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